4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 503148-84-3
VCID: VC8416158
InChI: InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-3-5-11-6-4-10/h7,10-11H,3-6H2,1-2H3
SMILES: CC1=CC(=NN1C2CCNCC2)C
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine

CAS No.: 503148-84-3

Cat. No.: VC8416158

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine - 503148-84-3

Specification

CAS No. 503148-84-3
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)piperidine
Standard InChI InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-3-5-11-6-4-10/h7,10-11H,3-6H2,1-2H3
Standard InChI Key FQZTWNZHVZBCNG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2CCNCC2)C
Canonical SMILES CC1=CC(=NN1C2CCNCC2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine consists of a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 4-position with a 3,5-dimethylpyrazole group. The pyrazole ring is a five-membered aromatic system containing two adjacent nitrogen atoms, with methyl groups at the 3- and 5-positions. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number503148-84-3
Molecular FormulaC10H17N3\text{C}_{10}\text{H}_{17}\text{N}_3
Molecular Weight179.27 g/mol
IUPAC Name4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine
InChI KeyFQZTWNZHVZBCNG-UHFFFAOYSA-N
Physical FormPowder
Purity95%

Spectroscopic Characterization

Structural confirmation of this compound typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The 1H^1\text{H}-NMR spectrum reveals distinct signals for the piperidine ring protons (δ 1.4–2.8 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with the theoretical mass.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 3,5-dimethylpyrazole with a piperidine derivative bearing a leaving group (e.g., chloride) at the 4-position. For instance, 4-chloropiperidine may react with 3,5-dimethylpyrazole under basic conditions to yield the target compound.

3,5-Dimethylpyrazole+4-ChloropiperidineBase4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine+HCl\text{3,5-Dimethylpyrazole} + \text{4-Chloropiperidine} \xrightarrow{\text{Base}} \text{4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine} + \text{HCl}

Optimization Challenges

Key challenges include minimizing byproducts such as N-alkylated isomers and ensuring regioselectivity. Solvent choice (e.g., dimethylformamide) and temperature control (60–80°C) improve yields. Industrial-scale production requires purification via column chromatography or recrystallization to achieve the reported 95% purity .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but hygroscopic, necessitating storage in desiccators. It exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., DMSO, acetone) and moderately in ethanol .

Table 2: Physicochemical Data

PropertyValueMethod
Melting PointNot reported
Boiling PointNot reported
LogPEstimated 1.8–2.2Computational
Solubility in DMSO>50 mg/mLExperimental

Crystallographic Insights

X-ray diffraction studies of analogous piperidine-pyrazole hybrids reveal chair conformations for the piperidine ring and planar pyrazole moieties. Hydrogen bonding between the pyrazole nitrogen and adjacent molecules often stabilizes crystal lattices.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP264: Wash hands after handling
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes

Environmental Considerations

No ecotoxicity data are available. Disposal should follow incineration or chemical degradation protocols for nitrogenous compounds to prevent environmental persistence .

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